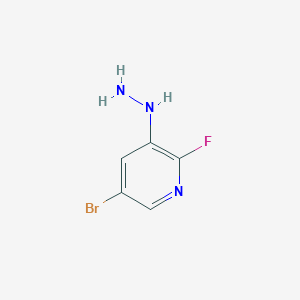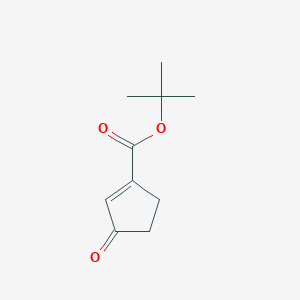
tert-Butyl3-oxocyclopent-1-enecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl3-oxocyclopent-1-enecarboxylate is an organic compound that features a tert-butyl group attached to a cyclopentene ring with a ketone and carboxylate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl3-oxocyclopent-1-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with tert-butyl acetoacetate in the presence of a strong base such as sodium hydride. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group can be achieved using sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic anhydride.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl3-oxocyclopent-1-enecarboxylate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which tert-Butyl3-oxocyclopent-1-enecarboxylate exerts its effects involves interactions with various molecular targets. The compound’s reactivity is largely influenced by the presence of the tert-butyl group, which can stabilize transition states and intermediates in chemical reactions. The pathways involved include nucleophilic attack at the carbonyl carbon and electrophilic addition to the double bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-oxopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a cyclopentene ring.
tert-Butyl 3-oxocyclohexane-1-carboxylate: Similar but with a cyclohexane ring.
Uniqueness
tert-Butyl3-oxocyclopent-1-enecarboxylate is unique due to its combination of a cyclopentene ring with a ketone and carboxylate functional group, which imparts distinct reactivity and stability compared to its analogs. The presence of the tert-butyl group further enhances its stability and reactivity in various chemical transformations .
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
tert-butyl 3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
WPTWNQYOVOCNIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


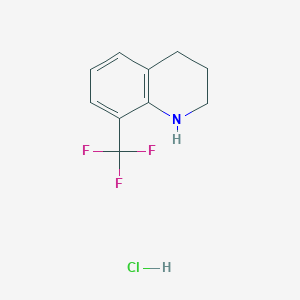
![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)
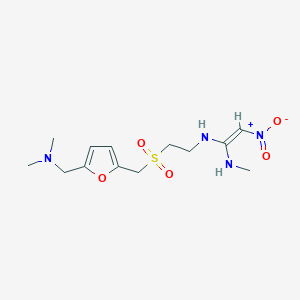
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
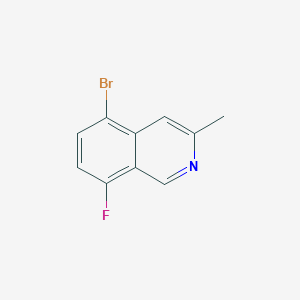
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)

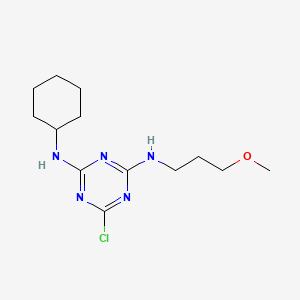
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)

